Antibacterial Potency vs. Structural Analogs
Pyralomicin 1c, which contains the unmethylated cyclitol as the glycone, exhibits more potent antibacterial activity than its glucosyl analogue, pyralomicin 2c, and is also more active than its 4′-methylated congener, pyralomicin 1a [1]. This indicates that both the presence of the cyclitol (vs. glucose) and its unmethylated state are critical for optimal antimicrobial potency [1].
| Evidence Dimension | Relative antibacterial potency |
|---|---|
| Target Compound Data | More potent antibacterial activity |
| Comparator Or Baseline | Pyralomicin 2c (glucosyl analogue) and Pyralomicin 1a (4′-methylated cyclitol congener) |
| Quantified Difference | Qualitative: Pyralomicin 1c > Pyralomicin 1a; Pyralomicin 1c > Pyralomicin 2c |
| Conditions | Antibacterial susceptibility assays (strain and method not specified in source) |
Why This Matters
This establishes Pyralomicin 1c as the more potent lead among its closest structural analogs, making it the preferred choice for antibacterial screening and SAR studies requiring maximal activity.
- [1] Flatt PM, Wu X, Perry S, Mahmud T. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. J Nat Prod. 2013;76(5):939-948. View Source
